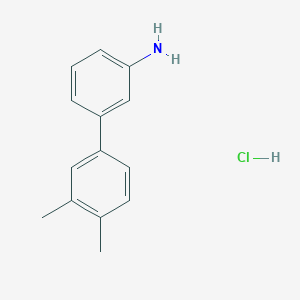
3',4'-Dimethyl-biphenyl-3-ylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,4’-Dimethyl-biphenyl-3-ylamine hydrochloride is a chemical compound with the molecular formula C14H15N . It is also known by other synonyms such as 3’,4’-Dimethyl-biphenyl-3-amine . This compound can be purchased from various suppliers for use in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 3’,4’-Dimethyl-biphenyl-3-ylamine hydrochloride consists of 14 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The molecular weight of the compound is 197.28 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3’,4’-Dimethyl-biphenyl-3-ylamine hydrochloride include a molecular weight of 197.28 . Other properties such as melting point, boiling point, and density were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonist Development
- Harrison et al. (2001) investigated a water-soluble neurokinin-1 receptor antagonist with potential applications in treating emesis and depression, highlighting its high solubility and effectiveness in pre-clinical tests (Harrison et al., 2001).
Antimicrobial Properties
- Kumar et al. (2017) synthesized novel isoxazoline-incorporated pyrrole derivatives, including compounds with a structure related to 3',4'-Dimethyl-biphenyl-3-ylamine hydrochloride, and evaluated their antibacterial activity (Kumar et al., 2017).
Nonlinear Optical Properties
- Rahulan et al. (2014) synthesized a novel compound related to 3',4'-Dimethyl-biphenyl-3-ylamine hydrochloride and investigated its nonlinear optical properties, revealing potential applications in optical device technologies (Rahulan et al., 2014).
Biological Activity of Metal Complexes
- Al‐Hamdani and Al Zoubi (2015) explored new metal complexes involving a tridentate ligand structurally related to 3',4'-Dimethyl-biphenyl-3-ylamine hydrochloride, focusing on their spectroscopic characterization and potential biological activity (Al‐Hamdani & Al Zoubi, 2015).
pH and Solvent Protonicity Monitoring
- Maus and Rurack (2000) investigated 4-dimethylamino-4′-cyano-substituted biphenyls, which are structurally similar to 3',4'-Dimethyl-biphenyl-3-ylamine hydrochloride, for their potential as pH-sensitive fluorescent probes (Maus & Rurack, 2000).
Synthesis of Structurally Diverse Compounds
- Roman (2013) used a compound structurally related to 3',4'-Dimethyl-biphenyl-3-ylamine hydrochloride in various alkylation and ring closure reactions to create a diverse library of compounds (Roman, 2013).
Synthesis and Antiviral Properties
- Patil et al. (1992) synthesized derivatives of carbocyclic 2'-deoxyguanosine, starting from a compound similar to 3',4'-Dimethyl-biphenyl-3-ylamine hydrochloride, to evaluate their antiviral potential (Patil et al., 1992).
Cytotoxic Heterocyclic Compounds
- Mansour et al. (2020) explored the use of a propenone derivative, structurally related to 3',4'-Dimethyl-biphenyl-3-ylamine hydrochloride, in synthesizing new cytotoxic heterocyclic compounds (Mansour et al., 2020).
Ylide Intermediates in Rearrangements
- Laird et al. (1980) studied thermal rearrangements of a compound structurally similar to 3',4'-Dimethyl-biphenyl-3-ylamine hydrochloride, providing insights into mechanisms involving ylide intermediates (Laird et al., 1980).
Zukünftige Richtungen
The future directions of research and applications involving 3’,4’-Dimethyl-biphenyl-3-ylamine hydrochloride are not explicitly mentioned in the sources I found. Given its availability for pharmaceutical testing , it’s possible that it could have applications in drug development or other areas of chemical research.
Eigenschaften
IUPAC Name |
3-(3,4-dimethylphenyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c1-10-6-7-13(8-11(10)2)12-4-3-5-14(15)9-12;/h3-9H,15H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUAICFCIFZTGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2376146.png)

![N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2376148.png)
![Tert-butyl 6-(difluoromethyl)-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2376151.png)
![3-[(Tert-butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B2376153.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2376154.png)
![3-Bromo-2-[(4-chlorophenyl)sulfanylmethyl]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indole](/img/structure/B2376155.png)
![3-(benzenesulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)propanamide](/img/structure/B2376156.png)
![N-(3-chlorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2376157.png)



![4-Chloro-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine](/img/structure/B2376166.png)
![2-(3,5-dimethylisoxazol-4-yl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2376167.png)